Product packaging for Benzyl 2,4-dibromobutanoate(Cat. No.:CAS No. 23085-60-1)

Benzyl 2,4-dibromobutanoate

Cat. No.: B1334814
CAS No.: 23085-60-1
M. Wt: 336.02 g/mol
InChI Key: XQJJSEGHTSUQBZ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Chemistry

Halogenated organic compounds, which contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom, are a cornerstone of modern organic chemistry. britannica.comnaturvardsverket.se These compounds are not only found in numerous naturally occurring substances but are also pivotal in industrial applications, serving as solvents, pesticides, and precursors for dyes, drugs, and polymers. britannica.comthieme-connect.com The carbon-halogen bond is a functional group that allows for a wide array of synthetic transformations, making organohalogens invaluable as versatile intermediates. britannica.comncert.nic.in

The reactivity of organohalogens is influenced by the nature of the halogen and the structure of the organic molecule. britannica.com Generally, the carbon-halogen bond strength decreases down the group, with carbon-iodine bonds being the weakest and most reactive, and carbon-fluorine bonds being the strongest and least reactive. britannica.com Benzyl (B1604629) 2,4-dibromobutanoate, as a brominated compound, offers a good balance of reactivity and stability for many synthetic applications.

Significance as a Versatile Synthetic Intermediate

The significance of Benzyl 2,4-dibromobutanoate lies in its role as a versatile synthetic intermediate. ontosight.ai The two bromine atoms in its structure provide two reactive centers that can participate in various chemical reactions. These reactions primarily involve nucleophilic substitution, where the bromine atoms are replaced by other functional groups. sydney.edu.au This allows for the introduction of diverse structural motifs, making it a valuable building block for constructing more complex molecules. thieme-connect.com

For instance, this compound is used in the synthesis of azetidinylesters through reactions with primary amines. It is also a precursor in the preparation of specialty chemicals and has been investigated for its potential in drug development. ontosight.ai The ester group can also be a site for chemical modification, such as reduction to an alcohol.

Current Research Landscape and Emerging Trajectories

Current research involving this compound and related compounds focuses on its application in the synthesis of biologically active molecules and novel materials. thieme-connect.com Researchers are exploring its use as a precursor for creating compounds with potential therapeutic properties, including enzyme inhibitors. The reactivity of the bromine atoms allows for their interaction with nucleophilic sites in proteins, which is a mechanism for enzyme inhibition.

Emerging trends in this area include the development of more efficient and selective synthetic methods utilizing this and other halogenated intermediates. thieme-connect.com This includes the use of catalysis to control the stereochemistry of reactions and the development of "green" synthetic routes that minimize waste and the use of hazardous reagents. The study of derivatives of this compound, such as those used in the synthesis of lipoic acid derivatives, highlights its continued importance in creating molecules for preclinical studies.

Interactive Data Tables

Properties of this compound

PropertyValueReference
CAS Number 23085-60-1
Molecular Formula C₁₁H₁₂Br₂O₂
Molecular Weight 336.02 g/mol
Alternate Name 2,4-Dibromobutyric acid benzyl ester scbt.com

Synthetic Methods for this compound

MethodStarting MaterialsKey Reagents/CatalystsConditionsYield (%)
Esterification of acid chloride 2,4-dibromobutyryl chloride, benzyl alcoholPyridine (B92270), dichloromethane (B109758)0–20°C, inert atmosphere, 1 h~90
Direct esterification 2,4-dibromobutanoic acid, benzyl alcoholH₂SO₄ or DCC/DMAPRT to reflux, anhydrousVariable
Radical bromination Benzyl but-2-enoateNBS, AIBN, CCl₄60–80°C, radical initiationModerate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Br2O2 B1334814 Benzyl 2,4-dibromobutanoate CAS No. 23085-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12Br2O2/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJJSEGHTSUQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945761
Record name Benzyl 2,4-dibromobutanoate
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Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23085-60-1, 50712-74-8
Record name Phenylmethyl 2,4-dibromobutanoate
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Record name Benzyl 2,4-dibromobutanoate
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Record name Benzyl 2,4-dibromobutanoate
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Record name Benzyl 2,4-dibromobutanoate
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Record name Benzyl 2,4-dibromobutyrate
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Synthetic Methodologies for Benzyl 2,4 Dibromobutanoate

Established Esterification Pathways

The synthesis of Benzyl (B1604629) 2,4-dibromobutanoate is typically achieved through two main esterification methods: the reaction of an acid chloride with an alcohol, or the direct acid-catalyzed reaction of a carboxylic acid with an alcohol.

Reaction of 2,4-Dibromobutyryl Chloride with Benzyl Alcohol

A common and industrially applied method for synthesizing Benzyl 2,4-dibromobutanoate involves the esterification of 2,4-dibromobutyryl chloride with benzyl alcohol. This pathway is favored for its typically faster reaction rates and higher yields compared to direct esterification.

The efficiency of the reaction between 2,4-dibromobutyryl chloride and benzyl alcohol is highly dependent on carefully controlled conditions.

Temperature: Reaction temperature is a critical parameter that must be monitored to balance reaction rate with the prevention of side reactions.

Solvent: The choice of solvent is crucial. A common solvent for this type of reaction is dichloromethane (B109758) (DCM), which is effective at dissolving the reactants. stackexchange.com The purity of the solvent is also important for ensuring product quality.

Inert Atmosphere: To prevent unwanted side reactions with atmospheric moisture, which could hydrolyze the highly reactive acid chloride, the reaction is often conducted under an inert atmosphere, such as nitrogen or argon.

ParameterCondition/ConsiderationPurpose
Temperature Tightly controlledTo optimize reaction rate and minimize side products.
Solvent Dichloromethane (DCM) or other suitable organic solventsTo dissolve reactants and facilitate the reaction. stackexchange.com
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent hydrolysis of the reactive 2,4-dibromobutyryl chloride.

Pyridine (B92270) is a key reagent in this synthesis, serving two primary functions. stackexchange.com

Base and HCl Scavenger: The reaction between the acid chloride and the alcohol produces hydrochloric acid (HCl) as a byproduct. stackexchange.comechemi.com Pyridine, a weak base, neutralizes the generated HCl, forming the water-soluble salt pyridinium (B92312) chloride. stackexchange.comechemi.com This prevents the buildup of acid which could lead to unwanted side reactions and facilitates product purification during work-up. stackexchange.comechemi.com

Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst. stackexchange.comstackexchange.com It reacts with the highly electrophilic acyl chloride to form a more reactive intermediate, an N-acylpyridinium salt. stackexchange.com This intermediate is then more readily attacked by the benzyl alcohol, speeding up the esterification process. stackexchange.comstackexchange.com

To achieve the highest possible yield and purity, several factors must be considered. Tight control over reaction parameters such as temperature and base concentration is essential. The slow addition of the acid chloride to the solution of benzyl alcohol and pyridine can help to control the reaction's exothermicity and minimize the formation of impurities. Following the reaction, a standard work-up procedure, such as washing the organic mixture with an aqueous solution to remove the pyridinium chloride salt, is necessary. stackexchange.comechemi.com

Direct Esterification of 2,4-Dibromobutanoic Acid with Benzyl Alcohol

An alternative route to this compound is the direct esterification of 2,4-dibromobutanoic acid with benzyl alcohol. This reaction, often referred to as a Fischer esterification, is an equilibrium process that requires an acid catalyst to proceed at a reasonable rate. masterorganicchemistry.com

Strong acids are used to catalyze the Fischer esterification. masterorganicchemistry.com The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a commonly used and effective catalyst for this reaction. masterorganicchemistry.comchemguide.co.uk It is also a strong dehydrating agent, which helps to shift the reaction equilibrium towards the product side by removing the water that is formed as a byproduct. stackexchange.com

p-Toluenesulfonic Acid (p-TsOH): p-TsOH is another strong organic acid that is frequently used as a catalyst in esterifications. masterorganicchemistry.comdntb.gov.uarsc.org It is a solid, making it easier to handle than sulfuric acid, and is known for its high catalytic activity and selectivity. rsc.orgnih.gov

For this specific synthesis, reaction temperatures are typically in the range of 60–80°C to drive the reaction forward.

CatalystTypeKey Advantages
Sulfuric Acid (H₂SO₄) Strong mineral acidActs as both a catalyst and a dehydrating agent. masterorganicchemistry.comstackexchange.com
p-Toluenesulfonic Acid (p-TsOH) Strong organic acidSolid, easy to handle, high catalytic activity and selectivity. rsc.orgnih.gov
Anhydrous Conditions and Temperature Control

The successful synthesis of this compound via the esterification of 2,4-dibromobutyryl chloride with benzyl alcohol is critically dependent on maintaining anhydrous conditions and precise temperature control. The presence of water can lead to the hydrolysis of the acid chloride starting material, reducing the yield of the desired ester. Therefore, the reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and with the use of anhydrous solvents.

Temperature control is equally vital to minimize the formation of side products and prevent the decomposition of thermally sensitive intermediates. The reaction is often initiated at a low temperature, typically between 0 and 20°C, to moderate the initial exothermic reaction between the acid chloride and the alcohol. Maintaining a controlled temperature throughout the reaction ensures higher product purity and yield.

ParameterConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of 2,4-dibromobutyryl chloride.
Solvents AnhydrousMinimizes unwanted side reactions with water.
Initial Temperature 0–20°CControls the initial exothermic reaction.
Reaction Temperature Maintained at a specific setpointEnsures product stability and minimizes decomposition.

Exploration of Nucleophilic Substitution Routes from Dibromobutanoate Salts

An alternative synthetic route to this compound involves the nucleophilic substitution reaction between a dibromobutanoate salt, such as potassium or sodium 2,4-dibromobutanoate, and a benzyl halide, typically benzyl bromide. This method offers an alternative to the use of the more reactive and moisture-sensitive 2,4-dibromobutyryl chloride.

In this SN2 reaction, the carboxylate anion of the dibromobutanoate salt acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl bromide and displacing the bromide leaving group. The efficiency of this reaction is influenced by factors such as the choice of solvent, reaction temperature, and the nature of the cation in the dibromobutanoate salt. Aprotic polar solvents are generally preferred to solvate the cation without strongly solvating the nucleophilic anion, thereby enhancing its reactivity.

Reactant 1Reactant 2Reaction TypeKey Conditions
Dibromobutanoate Salt (e.g., Potassium 2,4-dibromobutanoate)Benzyl BromideNucleophilic Substitution (SN2)Aprotic polar solvent, controlled temperature

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of scalability, safety, and process optimization. Modern chemical manufacturing increasingly relies on advanced technologies to ensure efficient and reproducible production.

Implementation of Automated Reactors and Continuous Flow Systems

For the industrial-scale synthesis of this compound, automated batch reactors and continuous flow systems offer significant advantages over traditional batch processing. wikipedia.org Automated reactors allow for precise control over reaction parameters, remote monitoring, and data logging, which enhances safety and reproducibility. wikipedia.org

Continuous flow chemistry, in particular, has emerged as a powerful tool for the safe and efficient production of fine chemicals. In a continuous flow setup, reactants are continuously pumped through a series of tubes or channels where the reaction occurs. This technology offers superior heat and mass transfer, precise control over residence time, and the ability to handle hazardous reagents and reactions more safely than in large batch reactors. almacgroup.comscielo.br The scale-up of continuous processes can often be achieved by extending the operational time or by "numbering-up," which involves running multiple reactors in parallel. taylors.edu.my

Precision Control of Reaction Parameters for Product Quality

Maintaining high product quality in the industrial production of this compound is paramount. This is achieved through the precise control of critical reaction parameters. Key parameters that are meticulously monitored and controlled include:

Temperature: As discussed earlier, temperature control is crucial to prevent side reactions and decomposition. Automated cooling and heating systems are employed to maintain the optimal temperature profile throughout the production run.

Stoichiometry: The molar ratio of reactants must be carefully controlled to ensure complete conversion and minimize the presence of unreacted starting materials in the final product. Automated dosing systems are used to add reagents at precise rates.

Residence Time: In continuous flow systems, the time the reactants spend in the reactor is a critical parameter that directly influences reaction conversion and selectivity. nih.govstolichem.com The residence time is precisely controlled by adjusting the flow rates of the reactant streams. mdpi.com

Mixing: Efficient mixing is essential to ensure homogeneity and promote contact between reactants, leading to faster and more complete reactions. The design of the reactor and the stirring speed (in batch reactors) or the geometry of the channels (in flow reactors) are optimized for this purpose.

Controlled ParameterImportance in Industrial Production
Temperature Prevents side reactions and ensures product stability.
Stoichiometry Maximizes yield and minimizes impurities from unreacted starting materials.
Residence Time (Flow Chemistry) Determines reaction completion and product selectivity. nih.govstolichem.com
Mixing Ensures reaction homogeneity and optimal reaction rates.

Derived Synthetic Applications: Case Study of N-Benzhydryl-2-Carbobenzyloxyazetidine

This compound serves as a key precursor in the synthesis of various heterocyclic compounds. A notable example is its use in the preparation of N-Benzhydryl-2-carbobenzyloxyazetidine, a substituted azetidine (B1206935) derivative.

Cyclization Protocols Involving Aminodiphenylmethane (B1666581) and Diisopropylethylamine

The synthesis of the azetidine ring in N-Benzhydryl-2-carbobenzyloxyazetidine is achieved through an intramolecular cyclization reaction. The process begins with the reaction of this compound with aminodiphenylmethane (also known as benzhydrylamine). This initial step involves the nucleophilic attack of the amine on one of the electrophilic carbons bearing a bromine atom, leading to the formation of an intermediate N-benzhydryl-substituted bromoamino ester.

The subsequent and crucial step is the intramolecular cyclization of this intermediate to form the four-membered azetidine ring. This ring-closing reaction is typically facilitated by a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA), also known as Hünig's base, is an ideal choice for this transformation. wikipedia.orgadvancedchemtech.com The role of DIPEA is to deprotonate the secondary amine, generating a more nucleophilic amide anion. wikipedia.orgadvancedchemtech.com This anion then undergoes an intramolecular SN2 reaction, attacking the remaining carbon-bromine bond and displacing the bromide ion to form the stable azetidine ring. The steric hindrance of DIPEA prevents it from acting as a nucleophile itself, thus avoiding unwanted side reactions. wikipedia.orgadvancedchemtech.com

StepReactantsReagent/BaseProduct
1. Substitution This compound, Aminodiphenylmethane-N-benzhydryl-N-(4-bromo-2-carbobenzyloxybutyl)amine
2. Cyclization Intermediate from Step 1Diisopropylethylamine (DIPEA)N-Benzhydryl-2-carbobenzyloxyazetidine

Strategies for By-product Avoidance in Cyclization Reactions

The synthesis of substituted azetidines from this compound via cyclization with primary amines is a key transformation in the preparation of various heterocyclic compounds. However, the formation of undesired by-products can significantly impact the yield and purity of the target azetidine derivative. Effective strategies to mitigate these side reactions are crucial for an efficient synthetic process. The primary cyclization reaction involves the formation of a four-membered ring, but several competing reactions can occur, leading to a variety of by-products.

The principal by-products in this cyclization can be broadly categorized as follows:

Six-membered ring formation: Intramolecular cyclization can potentially lead to the formation of a thermodynamically more stable six-membered piperidine (B6355638) ring.

Elimination products: The basicity of the amine can induce elimination of HBr, resulting in the formation of unsaturated butenoate derivatives.

Oligomerization/Polymerization: The bifunctional nature of both the dibromoester and the primary amine can lead to intermolecular reactions, forming dimers, oligomers, or polymers.

N,N-Dialkylation: The primary amine can be dialkylated by two molecules of this compound.

Control over the reaction conditions is the most critical factor in minimizing the formation of these by-products. Key parameters that can be optimized include reaction temperature, solvent, and the rate of addition of reactants.

Influence of Reaction Conditions on Product Distribution

The choice of reaction conditions plays a pivotal role in directing the reaction towards the desired four-membered azetidine ring and away from the formation of by-products. High dilution conditions are often employed in cyclization reactions to favor intramolecular cyclization over intermolecular polymerization. By maintaining a low concentration of the reactants, the probability of two molecules reacting with each other is reduced, thus suppressing the formation of oligomers and polymers.

The temperature of the reaction is another critical parameter. While higher temperatures can increase the rate of the desired cyclization, they can also promote side reactions such as elimination and the formation of the thermodynamically more stable six-membered ring. Therefore, the reaction is typically carried out at moderate temperatures to achieve a balance between a reasonable reaction rate and minimal by-product formation.

The nature of the solvent can also influence the reaction outcome. Polar aprotic solvents are often used to facilitate the nucleophilic substitution reactions involved in the cyclization process. The choice of base, if any is used in addition to the amine reactant, is also important to control the extent of elimination side reactions.

Detailed Research Findings on By-product Avoidance

While specific studies focusing solely on by-product avoidance in the cyclization of this compound are not extensively documented, principles from related syntheses of azetidines from α,γ-dihaloalkanes provide valuable insights. Research in this area has demonstrated that the slow addition of the amine to a dilute solution of the dibromoester is a highly effective strategy for maximizing the yield of the azetidine product. This technique, often referred to as the "high-dilution principle," maintains a low instantaneous concentration of the amine, thereby disfavoring intermolecular side reactions.

Furthermore, the steric and electronic properties of the amine can influence the product distribution. Bulky primary amines may show a higher propensity for elimination reactions. The nucleophilicity of the amine also plays a role; highly nucleophilic amines can favor the desired cyclization over other pathways.

Below is a data table summarizing the potential by-products and the corresponding strategies for their avoidance.

By-product TypeStructure/DescriptionFormation MechanismAvoidance Strategy
Piperidine Derivative Six-membered heterocyclic ringAlternative intramolecular cyclizationLower reaction temperature, careful selection of solvent
Unsaturated Ester Benzyl butenoate derivativesBase (amine)-induced elimination of HBrUse of a non-nucleophilic base (if required), lower reaction temperature
Oligomers/Polymers Linear or cross-linked chainsIntermolecular reaction between amine and dibromoesterHigh dilution conditions, slow addition of the amine
N,N-Dialkylated Amine Amine substituted with two butanoate moietiesReaction of the primary amine with two molecules of the dibromoesterControl of stoichiometry, slow addition of the dibromoester

A second data table illustrates the effect of reaction parameters on the yield of the desired benzyl azetidine-2-carboxylate, based on generalized findings in the field.

ParameterConditionEffect on Azetidine YieldRationale
Concentration High Dilution (e.g., <0.1 M)IncreasedFavors intramolecular cyclization over intermolecular polymerization.
Temperature Moderate (e.g., 25-50 °C)OptimizedBalances reaction rate with suppression of elimination and alternative cyclization pathways.
Rate of Addition Slow addition of amineIncreasedMaintains a low instantaneous concentration of the nucleophile, reducing intermolecular side reactions.
Solvent Polar Aprotic (e.g., Acetonitrile (B52724), DMF)Generally FavorableSolvates the transition state of the nucleophilic substitution, facilitating the reaction.

By carefully controlling these reaction parameters, the formation of by-products in the cyclization of this compound can be significantly minimized, leading to a higher yield and purity of the desired azetidine product.

Reactivity Profiles and Chemical Transformations of Benzyl 2,4 Dibromobutanoate

Nucleophilic Substitution Reactions at Bromine Centers

The presence of two bromine atoms on the butanoate chain makes the compound susceptible to reactions with nucleophiles. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to a bromine, leading to the displacement of the bromide ion. ucalgary.cayoutube.com The benzylic nature of the ester group is generally stable under these conditions, allowing for selective modification at the alkyl chain.

One of the significant applications of 2,4-dibromobutanoate esters is in the synthesis of azetidine (B1206935) derivatives. Primary amines can react as nucleophiles in an intramolecular cyclization process. The reaction is initiated by the nucleophilic attack of the amine on one of the bromine-bearing carbons. Following this initial substitution, the nitrogen atom of the newly formed secondary amine acts as an internal nucleophile, attacking the remaining carbon-bromine bond to form the stable four-membered azetidine ring. rsc.org

This transformation is a key step in synthesizing substituted azetidine-2-carboxylates, which are important building blocks in medicinal chemistry. For instance, the reaction of a related ester, methyl 2,4-dibromobutanoate, with (S)-1-phenylethylamine in the presence of a base like sodium bicarbonate, yields the corresponding methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate after refluxing in acetonitrile (B52724). rsc.org The benzyl (B1604629) ester is expected to undergo an analogous reaction.

Table 1: Synthesis of Azetidinyl Ester

Reactants Reagents/Conditions Product
Benzyl 2,4-dibromobutanoate, Primary Amine (e.g., R-NH₂)Base (e.g., NaHCO₃), Solvent (e.g., Acetonitrile), HeatBenzyl 1-R-azetidine-2-carboxylate

Thiols and their conjugate bases (thiolates) are potent nucleophiles that readily participate in substitution reactions with alkyl halides. this compound can react with thiols to replace one or both bromine atoms with a thioether (sulfide) linkage. The reaction conditions, such as the stoichiometry of the thiol and the choice of base, can be controlled to favor either mono- or di-substitution. These reactions are valuable for introducing sulfur-containing moieties into organic molecules.

Table 2: Nucleophilic Substitution with Thiols

Reactants Reagents/Conditions Potential Products
This compound, Thiol (R-SH)Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)Benzyl 2-bromo-4-(R-thio)butanoate and/or Benzyl 2,4-bis(R-thio)butanoate

Reduction Chemistry of the Ester Functional Group

The ester functional group in this compound can be selectively reduced to an alcohol using powerful reducing agents. This transformation provides a route to 2,4-dibromobutan-1-ol, another useful synthetic intermediate.

Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. organic-chemistry.org When this compound is treated with LiAlH₄ in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the ester group is reduced. The reaction cleaves the ester bond, yielding two alcohol products: 2,4-dibromobutan-1-ol from the acyl portion and benzyl alcohol from the benzyl group portion of the ester. organic-chemistry.org

Table 3: Reduction of Ester with LiAlH₄

Reactant Reagents/Conditions Products
This compound1. LiAlH₄, Anhydrous Ether/THF2. H₂O or H₃O⁺ workup2,4-Dibromobutan-1-ol, Benzyl alcohol

Oxidative Transformations of the Compound

While the alkyl chain is halogenated, transformations can be carried out to yield oxidized products, most notably the parent carboxylic acid, through cleavage of the benzyl ester group.

The conversion of this compound to its corresponding carboxylic acid, 2,4-dibromobutanoic acid, involves the deprotection or cleavage of the benzyl ester. Benzyl esters are widely used as protecting groups for carboxylic acids precisely because they can be removed under mild conditions, often by catalytic hydrogenolysis. organic-chemistry.org This method involves reacting the benzyl ester with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzylic C-O bond, releasing the carboxylic acid and toluene (B28343) as a byproduct.

Alternatively, under certain strong oxidative conditions, benzyl groups can be cleaved. organic-chemistry.org For instance, some benzylic ethers and esters can be oxidatively removed. organic-chemistry.org However, for this specific substrate, hydrogenolysis is the more common and selective method to obtain the carboxylic acid without affecting the bromine substituents.

Table 4: Conversion to Carboxylic Acid via Hydrogenolysis

Reactant Reagents/Conditions Products
This compoundH₂, Palladium on Carbon (Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate)2,4-Dibromobutanoic acid, Toluene

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of two electrophilic carbon centers (C2 and C4, bonded to bromine) and an ester group makes this compound a suitable precursor for the synthesis of four-membered nitrogen-containing heterocycles through intramolecular cyclization. This process typically involves the reaction with a bifunctional nucleophile, such as a primary amine or an amino alcohol, which can attack the electrophilic carbons sequentially to form a cyclic product.

The synthesis of the azetidine ring from 2,4-dihalobutanoates is a key transformation that leverages the reactivity of the two carbon-bromine bonds. The reaction with a primary amine introduces a nucleophilic nitrogen that can displace the bromine atoms in a sequential manner to form the four-membered ring.

A notable example involves the intramolecular cyclization of an N-substituted 2-amino-4-bromobutanoate, a close analog of this compound. In this methodology, the amino group, once introduced at the 2-position, acts as the internal nucleophile. The reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbon bearing the bromine at the 4-position, leading to the closure of the azetidine ring. The trityl group is often used as a bulky protecting group for the nitrogen atom, which can influence the stereochemical outcome of the cyclization.

The general reaction scheme for the formation of an N-substituted azetidine-2-carboxylate from a 2,4-dibromobutanoate precursor is as follows:

Amination: Introduction of a primary amine at the 2-position of the butanoate chain, displacing one of the bromine atoms. This step forms an N-substituted 2-amino-4-bromobutanoate intermediate.

Intramolecular Cyclization: In the presence of a base, the amino group is deprotonated, enhancing its nucleophilicity. The resulting amide anion then attacks the electrophilic carbon at the 4-position, displacing the second bromide ion and forming the azetidine ring.

Reactant Reagents and Conditions Product Yield
N-trityl-2-amino-4-bromobutanoateBase (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF)N-trityl-azetidine-2-carboxylateModerate to High

This data is illustrative and based on analogous reactions.

The synthesis of 2-oxazolinylazetidines from this compound represents a more complex transformation that involves the formation of two heterocyclic rings in a single synthetic sequence. This can be achieved through a tandem reaction with an amino alcohol, such as 2-aminoethanol.

The proposed reaction mechanism involves two key stages:

Azetidine Ring Formation: The amino group of the amino alcohol first attacks the carbon at the 2-position of this compound, displacing one of the bromine atoms. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbon at the 4-position to form the azetidine ring. This results in an N-substituted azetidine with a hydroxyethyl (B10761427) group attached to the nitrogen.

Oxazoline (B21484) Ring Formation: The ester group of the newly formed azetidine intermediate is then activated, typically under acidic or basic conditions. The hydroxyl group of the N-hydroxyethyl substituent then acts as a nucleophile, attacking the activated carbonyl carbon of the ester. This intramolecular attack leads to the formation of the five-membered oxazoline ring, fused to the azetidine at the 2-position.

This one-pot synthesis provides an efficient route to complex heterocyclic structures, combining the formation of both the azetidine and oxazoline rings.

Reactant Reagents and Conditions Intermediate Final Product Plausible Yield
This compound2-Aminoethanol, Base (e.g., Triethylamine)Benzyl 1-(2-hydroxyethyl)azetidine-2-carboxylate2-(Azetidin-1-yl)ethyl 2-oxazolineModerate

This data represents a plausible synthetic route and is for illustrative purposes.

Applications of Benzyl 2,4 Dibromobutanoate in Advanced Organic Synthesis

Versatile Intermediate in Complex Organic Molecule Assembly

The primary utility of Benzyl (B1604629) 2,4-dibromobutanoate in organic synthesis lies in its capacity to act as a precursor for constructing cyclic systems, most notably four-membered nitrogen-containing heterocycles known as azetidines. The synthesis of L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, can be achieved through a multi-step process starting from γ-butyrolactone, which involves a bromination and esterification sequence to produce a 2,4-dibromobutanoate ester intermediate. researchgate.net

This dibromo ester is crucial for the subsequent cyclization step. The reaction with a chiral amine, such as (S)-1-phenylethylamine, leads to an intramolecular nucleophilic substitution, where the nitrogen atom displaces one of the bromine atoms to form the strained azetidine (B1206935) ring. rsc.org This process is foundational for producing various optically active azetidine-2-carboxylic acid esters, which are valuable chiral building blocks for more complex molecules. rsc.org

Table 1: Synthesis of Azetidine Derivatives

Starting Material Key Intermediate Product Class Reference
γ-Butyrolactone 2,4-Dibromobutanoate Ester L-Azetidine-2-carboxylic acid researchgate.net
Methyl 2,4-dibromobutanoate Not Applicable Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate rsc.org

Precursor in Medicinal Chemistry and Pharmaceutical Development

The application of Benzyl 2,4-dibromobutanoate extends into the realm of medicinal chemistry, primarily due to its role in synthesizing novel heterocyclic structures that form the core of many bioactive compounds. mdpi.comfrontiersin.org Heterocycles are fundamental scaffolds in drug design, with a significant percentage of FDA-approved drugs containing at least one such ring system. frontiersin.org By providing a reliable route to substituted azetidines, this compound contributes to the generation of new chemical entities for pharmaceutical research.

The synthesis of L-Azetidine-2-carboxylic acid and its derivatives is a prime example of this compound's role as a precursor to bioactive molecules. researchgate.net L-Azetidine-2-carboxylic acid is a known proline analogue and antagonist, exhibiting toxicity by interfering with metabolic pathways that utilize proline. scbt.com This antagonistic activity makes it and its derivatives subjects of interest for pharmaceutical development. researchgate.net The ability to synthesize these compounds enantiomerically pure, a process that relies on intermediates like 2,4-dibromobutanoate esters, is critical for creating specific and effective therapeutic agents. researchgate.net

Table 2: Profile of L-Azetidine-2-carboxylic acid

Compound Name CAS Number Molecular Formula Biological Significance
L-Azetidine-2-carboxylic acid 2133-34-8 C₄H₇NO₂ Proline antagonist, toxic amino acid

Applications in Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitor Research

Diacylglycerol acyltransferase 2 (DGAT2) is an integral enzyme in the final step of triglyceride synthesis. Given its role in lipid metabolism, DGAT2 has emerged as a significant therapeutic target for managing metabolic diseases. Research has focused on developing potent and selective DGAT2 inhibitors for the treatment of conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of DGAT2 can lead to reduced hepatic lipid accumulation and has beneficial effects on glycemic control and plasma cholesterol profiles.

The development of small molecule inhibitors of DGAT2 is an active area of pharmaceutical research, with numerous compounds advancing through preclinical and clinical studies. These inhibitors are designed to bind to the enzyme and block its catalytic function, thereby decreasing the production of triglycerides. While a variety of complex heterocyclic compounds have been identified as effective DGAT2 inhibitors, a direct synthetic route employing this compound as a key starting material or intermediate for these specific inhibitors is not prominently documented in publicly available scientific literature and patent databases. The synthesis of these target molecules often involves multi-step pathways tailored to construct their unique and complex scaffolds.

Facilitation of Biologically Relevant Compound Synthesis

A significant application of this compound is its use as a precursor in the synthesis of azetidine derivatives, which are important structural motifs in medicinal chemistry. The compound's 2,4-dibromo substitution pattern is ideal for intramolecular cyclization reactions with primary amines to form the strained four-membered azetidine ring. This reaction provides a direct pathway to N-substituted azetidine-2-carboxylic acid esters.

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a structural analogue of proline. Its incorporation into peptides and small molecules can introduce conformational rigidity, which may enhance binding affinity to biological targets and improve pharmacological properties. The synthesis of various N-substituted benzyl azetidine-2-carboxylates from this compound has been documented, highlighting its utility as a key building block.

Table 1: Examples of Biologically Relevant Compounds Synthesized from this compound.
Compound NameCAS NumberMolecular Formula
benzyl [1(1S,2R)]-1-(1-phenyl-ethyl)-azetidine-2-carboxylate249734-37-0C₂₀H₂₃NO₂
benzyl [1(1S,2S)]-1-(1-phenyl-ethyl)-azetidine-2-carboxylate247051-66-7C₂₀H₂₃NO₂
DL-N-diphenylmethylazetidine-2-carboxylic acid benzyl ester22742-42-3C₂₄H₂₃NO₂
1-p-Tolyl-azetidine-2-carboxylic acid benzyl ester125836-36-4C₁₈H₁₉NO₂

Utilization in Specialty Chemical and Material Production

This compound is identified for industrial use, primarily serving as a versatile intermediate in the synthesis of other complex organic molecules. Its utility lies in its bifunctional nature, containing two reactive bromine sites and an ester group that can be later hydrolyzed or transformed. This allows it to be a starting point for producing a variety of specialty chemicals. For instance, it is a documented building block for N-aryl-azetidine-2-carboxylic acids. These types of compounds are high-value intermediates in the pharmaceutical and fine chemical industries.

While its role in the synthesis of biologically active molecules is established, its application in the production of polymers or other materials is not widely reported in the literature. The primary value of this compound in an industrial context is as a starting material for multi-step syntheses that yield complex, high-value final products rather than its incorporation into bulk materials.

Stereoselective Synthesis and Chiral Implications

Diastereoselective Reactions Involving Dibromobutanoate Derivatives

The reaction of dibromobutanoate derivatives with chiral nucleophiles is a powerful strategy for achieving diastereoselectivity. A notable example is the synthesis of optically active azetidine-2,4-dicarboxylic acids, where a chiral amine is employed to control the stereochemical outcome of the cyclization reaction. This approach leverages the chirality of the amine to influence the formation of the new stereocenters in the azetidine (B1206935) ring.

A key study in this area involves the reaction of a diethyl 2,4-dibromoadipate, a molecule structurally related to benzyl (B1604629) 2,4-dibromobutanoate, with (S)-1-phenylethylamine. semanticscholar.orgrsc.org This reaction serves as an excellent model for the diastereoselective cyclization of dibromobutanoate derivatives. The chiral amine acts as both a nucleophile and a source of chirality, directing the formation of specific diastereomers of the resulting azetidine derivative. The reaction proceeds through a double nucleophilic substitution, where the nitrogen of the chiral amine displaces the two bromine atoms, leading to the formation of the four-membered azetidine ring. The stereochemistry of the final product is dictated by the stereochemistry of the chiral amine used.

The diastereoselectivity of this reaction is influenced by several factors, including the reaction conditions and the nature of the substituents on both the dibromoester and the chiral amine. The use of (S)-1-phenylethylamine as the chiral auxiliary has been shown to be effective in producing an enantiomeric pair of azetidine-2,4-dicarboxylic acids with good diastereomeric excess. semanticscholar.orgrsc.org

Reactant 1Reactant 2ProductDiastereomeric Ratio
Diethyl 2,4-dibromoadipate(S)-1-phenylethylamineDiethyl (2S,4S)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylateMajor diastereomer
Diethyl 2,4-dibromoadipate(S)-1-phenylethylamineDiethyl (2R,4R)-1-((S)-1-phenylethyl)azetidine-2,4-dicarboxylateMinor diastereomer

Enantioselective Approaches for Optically Active Compound Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Benzyl 2,4-dibromobutanoate and its derivatives serve as versatile precursors for the enantioselective synthesis of various optically active molecules, including azetidine derivatives and β-amino alcohols.

Building upon the principles of diastereoselective synthesis, enantiomerically pure azetidine derivatives can be accessed from butanoate precursors. The key is to employ a chiral auxiliary that can be removed after the stereoselective cyclization, thus affording the desired enantiopure azetidine.

The synthesis of optically active azetidine-2,4-dicarboxylic acid from diethyl 2,4-dibromoadipate and (S)-1-phenylethylamine provides a clear illustration of this strategy. semanticscholar.orgrsc.org In this process, the chiral (S)-1-phenylethyl group not only directs the stereochemical course of the cyclization but can also be subsequently removed to yield the optically active azetidine-2,4-dicarboxylic acid. This two-step sequence of diastereoselective cyclization followed by deprotection of the chiral auxiliary is a widely used method for the synthesis of enantiomerically pure compounds.

The efficiency of this approach depends on the diastereoselectivity of the cyclization step and the ease of removal of the chiral auxiliary without racemization of the product. The choice of the chiral auxiliary is therefore critical and is often guided by its ability to induce high diastereoselectivity and its susceptibility to cleavage under mild conditions.

PrecursorChiral AuxiliaryKey ReactionProduct
Diethyl 2,4-dibromoadipate(S)-1-phenylethylamineDiastereoselective cyclizationOptically active diethyl azetidine-2,4-dicarboxylate

Enantiomerically pure β-amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and natural products. While the direct conversion of this compound to β-amino alcohols is not extensively documented, general strategies for the synthesis of enantiomerically pure β-amino alcohols can be applied to derivatives of this compound.

One common strategy involves the enzymatic resolution of racemic β-amino esters. Lipases are frequently used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leading to the separation of the two enantiomers. For instance, a racemic benzyl ester of a β-amino acid could potentially be resolved using a lipase (B570770) to afford the enantiomerically pure β-amino alcohol after reduction of the ester functionality.

Another approach is the asymmetric reduction of a β-keto ester derived from a butanoate precursor. The resulting β-hydroxy ester can then be converted to the corresponding β-amino alcohol. The use of chiral reducing agents or catalysts is crucial for achieving high enantioselectivity in the reduction step.

Furthermore, the Sharpless asymmetric aminohydroxylation of alkenes provides a direct route to enantiomerically pure β-amino alcohols. An alkene derived from this compound could be a substrate for this reaction, leading to the direct formation of an optically active β-amino alcohol.

These strategies, while general, highlight the potential pathways for the synthesis of enantiomerically pure β-amino alcohols starting from precursors related to this compound. The choice of a specific route would depend on the desired stereochemistry and the availability of the necessary reagents and catalysts.

Starting Material TypeSynthetic StrategyKey StepProduct Type
Racemic β-amino benzyl esterEnzymatic ResolutionLipase-catalyzed acylation/hydrolysisEnantiomerically pure β-amino alcohol (after reduction)
β-keto benzyl esterAsymmetric ReductionChiral catalyst/reducing agentEnantiomerically pure β-hydroxy ester
Alkene from butanoate derivativeAsymmetric AminohydroxylationSharpless aminohydroxylationEnantiomerically pure β-amino alcohol

Theoretical and Computational Investigations

Mechanistic Studies of Reactivity and Molecular Interactions

Computational chemistry offers powerful tools to dissect the reactivity of Benzyl (B1604629) 2,4-dibromobutanoate. Mechanistic studies focus on understanding how the molecule's structural features influence its chemical behavior and interactions with biological targets, particularly enzymes.

The reactivity of Benzyl 2,4-dibromobutanoate is significantly influenced by the presence of two bromine atoms and a benzyl ester group. The bromine atoms are excellent leaving groups, rendering the carbon atoms to which they are attached (C2 and C4) electrophilic. This makes the compound susceptible to nucleophilic attack, a key step in many chemical reactions and in the formation of covalent bonds with biological macromolecules.

This compound is a precursor for designing covalent inhibitors, which form a stable chemical bond with their target enzyme, often leading to irreversible inhibition. nih.gov Computational modeling, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, is instrumental in understanding this process. nih.gov These simulations can model the entire reaction pathway of covalent bond formation within the complex and dynamic environment of an enzyme's active site. researchgate.net

The process typically involves several key steps that can be simulated:

Non-covalent Binding: Initially, the inhibitor docks into the enzyme's active site, forming a non-covalent complex. The stability of this initial complex is crucial for the subsequent covalent reaction. bme.hu

Activation of the Nucleophile: A nearby amino acid residue in the enzyme, often a cysteine or serine, is deprotonated by a general base, making it a potent nucleophile. nih.gov

Nucleophilic Attack: The activated residue attacks one of the electrophilic carbon centers of the inhibitor (e.g., the carbon bearing a bromine atom).

Transition State Formation: The simulation calculates the high-energy transition state of the reaction. bme.hu

Covalent Adduct Formation: The bromine atom is displaced, and a stable covalent bond is formed between the enzyme and the inhibitor. nih.gov

These computational approaches allow researchers to visualize the reaction at an atomic level and calculate the energy barriers involved, providing a detailed understanding that is challenging to obtain through experimental methods alone. nih.gov

Table 1: Key Stages in Computational Modeling of Covalent Enzyme Inhibition
StageDescriptionComputational MethodKey Insights
Initial DockingThe inhibitor binds non-covalently to the enzyme's active site.Molecular DockingPredicts initial binding pose and affinity.
System PreparationThe enzyme-inhibitor complex is placed in a simulated physiological environment (water, ions).Molecular Dynamics (MD)Equilibrates the complex and identifies reactive conformations.
Reaction SimulationThe chemical reaction of bond formation is simulated.QM/MM SimulationsMaps the reaction pathway, identifies transition states, and calculates activation energies. nih.gov
AnalysisThe final covalently bound complex is analyzed for stability and conformational changes.MD SimulationsAssesses the stability of the final product and its impact on enzyme structure.

Conformational Analysis of Derived Azetidine (B1206935) Ring Systems

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic structures, such as azetidine rings. researchgate.net Azetidines are four-membered nitrogen-containing rings that are of significant interest in medicinal chemistry as they can act as conformationally restricted analogues of larger molecules. researchgate.net

Computational methods, including ab initio Hartree-Fock (HF) and density functional theory (DFT), are used to study the conformational preferences of these azetidine rings. nih.gov Contrary to a simple flat square, the azetidine ring is puckered. nih.gov The degree of puckering and the preferred conformation are influenced by the substituents on the ring and the surrounding environment, such as the polarity of the solvent. nih.gov Understanding these conformational preferences is critical, as the specific three-dimensional shape of the molecule often dictates its biological activity.

Table 2: Conformational Features of Azetidine Ring Systems
FeatureDescriptionInfluencing FactorsSignificance
Ring PuckeringThe four-membered ring is not planar and adopts a bent or puckered conformation. nih.govBackbone structure, substituents. nih.govDetermines the spatial orientation of substituents.
Conformational IsomersThe ring can exist in different puckered states, which may interconvert.Energy barriers between states.Affects binding to biological targets.
Solvent EffectsThe polarity of the solvent can influence the stability of different conformations. nih.govSolvent polarity. nih.govRelevant for predicting behavior in physiological environments.

Application of Advanced Computational Simulations in Lead Optimization

Derivatives of this compound are subject to lead optimization processes to improve their efficacy and selectivity as potential drug candidates. Advanced computational simulations are indispensable in this phase.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, e.g., a protein) to form a stable complex. mdpi.com For derivatives synthesized from this compound, docking studies are performed to predict how they will bind to a specific biological target. researchgate.netresearchgate.net

The process involves placing the ligand in the binding site of the protein and calculating the most likely binding pose based on a scoring function that estimates the binding affinity. The results provide insights into key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com This information is crucial for structure-activity relationship (SAR) studies, helping chemists design new derivatives with improved binding affinity and selectivity. nih.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

When applied to a ligand-protein complex, MD simulations can:

Assess Complex Stability: Verify if the binding pose predicted by docking is stable over a period of nanoseconds to microseconds. mdpi.com

Reveal Conformational Changes: Show how the protein and ligand adapt to each other upon binding, a phenomenon known as "induced fit." mdpi.com

Characterize Binding Site Flexibility: Provide information on the dynamic nature of the binding pocket, which can reveal transient pockets or alternative binding modes not captured by static models. mdpi.com

Estimate Binding Free Energy: More advanced MD-based methods can provide more accurate estimations of binding affinity by accounting for entropy and solvent effects.

Together, docking and MD simulations provide a comprehensive picture of molecular recognition, guiding the rational design and optimization of new inhibitors derived from the this compound scaffold. mdpi.com

Table 3: Comparison of Molecular Docking and Molecular Dynamics Simulations
TechniquePrimary OutputNature of ModelComputational CostKey Application
Molecular DockingBinding pose and score. mdpi.comStaticLowVirtual screening, initial binding hypothesis. researchgate.net
Molecular DynamicsTrajectory of atomic positions over time. mdpi.comDynamicHighAssessing complex stability, analyzing conformational changes, refining binding models. mdpi.com

Density Functional Theory (DFT) Studies on Related Systems

While direct Density Functional Theory (DFT) studies specifically targeting this compound are not extensively available in the public domain, a wealth of computational research on structurally related compounds provides significant insights into its likely electronic and structural characteristics. DFT has proven to be a powerful tool for investigating the properties of molecules containing benzyl esters, brominated aliphatic chains, and similar functional groups. By examining these related systems, we can extrapolate valuable information regarding the molecular geometry, electronic distribution, and reactivity of this compound.

Computational studies on benzyl esters, for instance, have been employed to understand their role in enzymatic reactions and to perform quantitative structure-activity relationship (QSAR) analyses. acs.org These studies often focus on how the electronic nature of the benzyl group influences substrate affinity and biological activity.

Furthermore, extensive DFT research has been conducted on brominated organic molecules, particularly in the context of environmental science and materials science. These investigations have revealed that the position and number of bromine atoms significantly influence the electronic properties of a molecule. nih.gov For example, DFT calculations on polybrominated diphenyl ethers have demonstrated that the bromination pattern critically affects properties such as polarizability and quadrupole moments. nih.gov

Investigations into the bond dissociation energies (BDEs) of brominated compounds using DFT have also provided crucial data on their thermal stability and degradation pathways. researchgate.net Such studies are fundamental to understanding the reactivity of the C-Br bonds within the 2,4-dibromobutanoate moiety.

The application of DFT extends to the calculation of various molecular properties that are key to understanding chemical behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are invaluable for identifying the electron-rich and electron-deficient regions of a molecule. nih.gov In a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Vibrational frequencies calculated by DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. nih.gov For this compound, DFT could predict the characteristic stretching frequencies for the C=O bond of the ester, the C-Br bonds, and the various vibrations of the aromatic ring.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides detailed insights into charge transfer interactions within a molecule. nih.gov This analysis can quantify the delocalization of electron density and the nature of the bonding orbitals.

To illustrate the type of data generated in such studies, the following tables present representative theoretical data for related molecular fragments and compounds.

Table 1: Calculated Electronic Properties of Related Molecules

Molecule/FragmentHOMO (eV)LUMO (eV)Energy Gap (eV)
Methyl Benzoate-6.58-0.256.33
1,3-Dibromopropane-7.120.547.66
Benzyl Alcohol-6.340.126.46

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Table 2: Selected Calculated Vibrational Frequencies for Related Functional Groups

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
Ester (C=O)Stretching~1750-1735
C-BrStretching~600-500
Benzene RingC-H Stretching~3100-3000
Benzene RingC=C Stretching~1600-1450

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, these techniques provide a "fingerprint" that is unique to the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In Benzyl (B1604629) 2,4-dibromobutanoate, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, corresponding to the protons of the benzyl group, and the aliphatic region, which contains the signals for the protons of the dibromobutanoate chain.

The five protons of the phenyl ring in the benzyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.3 and 7.5 ppm. This characteristic signal is a clear indicator of the presence of the unsubstituted benzyl moiety.

The benzylic methylene (B1212753) protons (-OCH₂Ph) are expected to resonate as a singlet at approximately δ 5.2 ppm, assuming no adjacent chiral centers or magnetic inequivalence.

The protons on the dibromobutanoate portion of the molecule give rise to distinct signals in the aliphatic region. The proton at the C2 position (α to the carbonyl group and a bromine atom) is expected to appear as a triplet at around δ 4.6-4.8 ppm. The two protons at the C3 position would likely be observed as a multiplet, and the two protons at the C4 position (adjacent to a bromine atom) would also produce a distinct signal in the aliphatic region. The precise chemical shifts and coupling patterns of these aliphatic protons are crucial for confirming the 2,4-dibromo substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl 2,4-dibromobutanoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.3 - 7.5Multiplet
Benzylic (-OCH₂Ph)~5.2Singlet
Methine (CHBr)4.6 - 4.8Triplet
Methylene (-CH₂-)Aliphatic RegionMultiplet
Methylene (-CH₂Br)Aliphatic RegionMultiplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific spectrometer used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbonyl carbon of the ester group is the most downfield signal, typically appearing in the range of δ 170–175 ppm. The carbons of the aromatic ring will produce a set of signals between δ 125 and 140 ppm. The benzylic carbon (-OCH₂) is expected to resonate around δ 67 ppm.

The carbons of the dibromobutanoate chain are significantly influenced by the electronegative bromine atoms. The carbon atom bonded to both a bromine atom and the carbonyl group (C2) and the carbon bonded to the terminal bromine atom (C4) are expected to appear in the range of δ 35–45 ppm due to the deshielding effect of the halogens. The remaining methylene carbon (C3) will appear at a more upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Aromatic (C₆H₅)125 - 140
Benzylic (-OCH₂)~67
Methylene (-CH₂-)Upfield Aliphatic Region
Brominated Carbons (C-Br)35 - 45

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a vital tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₂Br₂O₂), the expected monoisotopic mass of the molecular ion [M]⁺ is approximately 333.9204 g/mol . HRMS can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), providing strong evidence for the compound's identity. A molecular ion peak consistent with this mass is expected to be observed around m/z 336, taking into account the most common isotopes.

A key feature in the mass spectrum of a compound containing bromine is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a distinctive pattern of peaks for any ion containing bromine.

For a molecule with two bromine atoms, such as this compound, the molecular ion region will exhibit a characteristic triplet of peaks. These peaks correspond to the ions containing two ⁷⁹Br atoms ([M]⁺), one ⁷⁹Br and one ⁸¹Br atom ([M+2]⁺), and two ⁸¹Br atoms ([M+4]⁺). The expected relative intensity ratio of these peaks is approximately 1:2:1. The observation of this specific isotopic pattern is a definitive confirmation of the presence of two bromine atoms in the molecule.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

IonApproximate m/zPredicted Relative Intensity
[C₁₁H₁₂⁷⁹Br₂O₂]⁺334~1
[C₁₁H₁₂⁷⁹Br⁸¹BrO₂]⁺336~2
[C₁₁H₁₂⁸¹Br₂O₂]⁺338~1

Note: The m/z values are approximated to the nearest whole number for simplicity. The actual high-resolution values will be more precise.

Chromatographic Purity Analysis

Chromatographic techniques are essential for determining the purity of this compound, separating it from any starting materials, byproducts, or degradation products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.

Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. The method involves vaporizing the sample and passing it through a column where separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

A suitable GC method for the analysis of this compound would involve a non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, which are dimethylpolysiloxane-based columns. These columns separate compounds primarily based on their boiling points. The temperature program would be optimized to ensure good resolution between the main compound and any potential impurities.

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for this compound Purity Analysis

ParameterValue
Column HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature (FID) 300 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Injection Volume 1 µL (split mode, e.g., 50:1)
Diluent Dichloromethane (B109758) or Ethyl Acetate

This method would be expected to show a sharp, well-defined peak for this compound, with any impurities appearing as separate, smaller peaks. The purity is determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of organic compounds, including those that may not be sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC method is most appropriate. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A C18 column is the standard choice for the stationary phase, offering excellent separation for a broad range of non-polar to moderately polar compounds. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, can be effective in separating compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule will absorb UV light.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC-UV) Parameters for this compound Purity Analysis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength (UV) 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water mixture

The purity of this compound is determined by comparing the peak area of the analyte to the total peak area in the chromatogram.

Compound Stability and Storage Considerations

The stability of this compound is a critical factor that influences its shelf-life and the reliability of experimental results. The primary degradation pathways for this compound are hydrolysis and photodegradation.

Strategies for Preventing Hydrolysis and Photodegradation

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction is catalyzed by both acid and base and results in the formation of 2,4-dibromobutanoic acid and benzyl alcohol.

To prevent hydrolysis, the following strategies are recommended:

Moisture Exclusion: The compound should be stored in a tightly sealed container to minimize contact with atmospheric moisture. The use of desiccants, such as silica (B1680970) gel, within the storage container is also advisable.

pH Control: Storage in a neutral environment is crucial. Contact with acidic or basic substances should be avoided. The use of aprotic solvents for any solutions of the compound is preferred to minimize the availability of protons that can catalyze hydrolysis.

Low Temperature Storage: Storing the compound at low temperatures (e.g., 2-8 °C) will significantly reduce the rate of hydrolysis.

Photodegradation: The presence of bromine atoms and the aromatic benzyl group makes the molecule susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. The primary mechanism of photodegradation is likely to be the homolytic cleavage of the carbon-bromine bonds, leading to the formation of radical species. nih.gov This can initiate a cascade of further reactions, resulting in the decomposition of the compound.

Strategies to prevent photodegradation include:

Light Protection: The compound should be stored in amber-colored vials or containers that block UV and visible light.

Inert Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, can help to prevent photo-oxidative processes that may be initiated by the interaction of light and oxygen.

Monitoring Stability through Periodic NMR and Thin-Layer Chromatography (TLC)

Regular monitoring of the purity of stored this compound is essential to ensure its integrity over time. Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) are effective techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for monitoring the stability of this compound. The appearance of new signals or changes in the integration of existing signals can indicate degradation. Upon hydrolysis, new peaks corresponding to 2,4-dibromobutanoic acid and benzyl alcohol will appear in the spectrum. Specifically, the characteristic benzylic protons of the ester will decrease in intensity, while new signals for the benzylic protons of benzyl alcohol will emerge at a different chemical shift.

Table 3: Expected ¹H NMR Chemical Shift Changes Upon Hydrolysis of this compound

CompoundKey ProtonsExpected Chemical Shift (ppm)
This compound Benzylic CH₂~5.2
CH-Br~4.5
CH₂-Br~3.7
2,4-Dibromobutanoic Acid CH-Br~4.4
CH₂-Br~3.6
COOH>10 (broad)
Benzyl Alcohol Benzylic CH₂~4.7
OHVariable (broad)

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively assessing the purity of a sample. A small spot of a solution of the compound is applied to a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system. The separation is based on the polarity of the compounds.

For this compound, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would be appropriate. The ester is relatively non-polar and will have a higher retention factor (Rf) value, meaning it will travel further up the plate. wisc.edu Its hydrolysis products, 2,4-dibromobutanoic acid and benzyl alcohol, are more polar and will have lower Rf values. libretexts.org By comparing the TLC profile of a stored sample to that of a fresh sample, the presence of these more polar degradation products can be easily detected as new spots with lower Rf values.

Table 4: Expected Relative Rf Values in TLC Analysis of this compound and its Hydrolysis Products

CompoundRelative PolarityExpected Relative Rf Value
This compound LowHigh
Benzyl Alcohol MediumIntermediate
2,4-Dibromobutanoic Acid HighLow

By employing these analytical methodologies for characterization and implementing the recommended stability and storage practices, the integrity of this compound can be maintained for its intended applications.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic and Green Synthetic Routes

The traditional synthesis of halogenated organic compounds often involves hazardous reagents and produces significant waste. A primary future objective is the development of more sustainable and efficient synthetic pathways to Benzyl (B1604629) 2,4-dibromobutanoate.

Catalytic Approaches: Research into novel catalytic systems can offer higher yields and selectivity. This includes exploring transition-metal catalysts or organocatalysts to facilitate the dibromination of benzyl butanoate or related precursors under milder conditions. Photocatalysis, using visible light to generate bromine radicals, represents a promising energy-efficient alternative. rsc.org

Green Brominating Agents: A significant shift away from molecular bromine is anticipated. nih.gov Future syntheses will likely focus on in situ generation of bromine from safer, more stable sources like hydrobromic acid (HBr) with an oxidant (e.g., H₂O₂ or NaBrO₃) or using solid-supported brominating agents to simplify purification and reduce hazards. rsc.orgnih.govrsc.org

Continuous Flow Technology: Implementing continuous flow chemistry for the synthesis of Benzyl 2,4-dibromobutanoate can enhance safety and efficiency. rsc.orgnih.gov Flow reactors allow for precise control over reaction parameters (temperature, pressure, stoichiometry) and enable the safe handling of hazardous intermediates by generating and consuming them in real-time. rsc.orgrsc.org

Alternative Solvents: The exploration of green solvents, such as ionic liquids or supercritical fluids, could replace conventional volatile organic compounds, thereby minimizing the environmental impact of the synthesis.

Expansion of Applications in Diverse Chemical Domains

This compound is a valuable synthetic intermediate due to its multiple reactive sites. lookchem.comlookchem.com The benzyl ester can be cleaved, and the two bromine atoms can be substituted via nucleophilic attack, making it a versatile precursor for a wide array of molecules.

Heterocyclic Synthesis: The compound serves as an excellent starting material for synthesizing various heterocyclic compounds. For instance, reaction with primary amines can lead to the formation of substituted piperidines, pyrrolidines, or other nitrogen-containing rings, which are core structures in many pharmaceuticals. Downstream products already include substituted azetidine-2-carboxylates. lookchem.com

Medicinal Chemistry: As a functionalized building block, it can be used to construct complex molecules with potential biological activity. csmres.co.uksigmaaldrich.com Its structure can be incorporated into lead compounds in drug discovery programs, particularly for developing new agrochemicals and pharmaceuticals. lookchem.com

Polymer Chemistry: Drawing parallels from related compounds like α-bromo-γ-butyrolactone, which is used as a comonomer, this compound could be explored for creating functional polyesters. rsc.org The bromine atoms can serve as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), leading to the synthesis of well-defined graft copolymers with biodegradable backbones.

Potential Application DomainSynthetic Utility of this compoundExample Target Molecules
Heterocyclic Chemistry Precursor for ring formation via intramolecular or intermolecular cyclization.Substituted azetidines, pyrrolidines, piperidines. lookchem.com
Medicinal Chemistry Building block for creating complex bioactive molecules. csmres.co.uksigmaaldrich.comNovel pharmaceutical and agrochemical agents. lookchem.com
Polymer Science Monomer or initiator for synthesizing functional polymers.Graft copolymers, functional polyesters. rsc.org
Materials Science Intermediate for synthesizing specialty chemicals.Organobismuth compounds, functional materials. beilstein-journals.orgnih.gov

Advancement in Asymmetric and Stereoselective Synthesis Methodologies

The C2 carbon in this compound is a chiral center. The development of methods to control the stereochemistry at this position is a critical area for future research, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Drawing inspiration from the extensive research on the asymmetric synthesis of related γ-butyrolactones, several strategies can be envisioned. nih.govrug.nlnih.gov

Chiral Catalysis: The use of chiral catalysts (either metal-based or organocatalytic) during the bromination step could induce stereoselectivity, leading to an enantiomeric excess of one stereoisomer.

Kinetic Resolution: Dynamic kinetic resolution of a racemic mixture of a precursor could be employed to selectively synthesize the desired enantiomer of this compound.

Chiral Auxiliaries: Attaching a chiral auxiliary to the butanoate precursor could direct the stereochemical outcome of the dibromination reaction.

The successful development of such methodologies would provide access to enantiomerically pure this compound, significantly enhancing its value as a chiral building block for synthesizing complex natural products and therapeutic agents. semanticscholar.org

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new ones. Future research should integrate experimental and computational methods to elucidate these pathways.

Kinetic and Spectroscopic Studies: Experimental techniques, including kinetic analysis and the use of isotopic labeling, can provide crucial data on reaction rates and the movement of atoms throughout the reaction. Spectroscopic identification of transient intermediates would offer direct evidence for proposed mechanistic steps.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict the stability of intermediates. This computational insight can help rationalize experimental observations and guide the design of more efficient catalysts and reaction conditions. For example, understanding the mechanism of bromination, whether it proceeds via a radical or an ionic pathway (like an enol or enolate intermediate similar to the Hell-Volhard-Zelinskii reaction), is fundamental. libretexts.orgopenstax.org

Innovation in Analytical Techniques for Trace Analysis and In-Situ Monitoring

The advancement of analytical methods is crucial for both process control during synthesis and for detecting the compound in various matrices.

Trace Analysis: As this compound finds more applications, the need for sensitive methods to detect it at trace levels will increase. Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), will be pivotal. mdpi.comnih.govresearchgate.net The development of specific sample preparation methods, such as solid-phase extraction (SPE), will be necessary to isolate the compound from complex mixtures for accurate quantification. mdpi.com

In-Situ Reaction Monitoring: To optimize synthetic processes, especially in continuous flow systems, real-time monitoring is invaluable. spectroscopyonline.com The implementation of in-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. spectroscopyonline.com This allows for precise control over the reaction, leading to improved yields, higher purity, and enhanced safety. rsc.org

Analytical ChallengeProposed Future TechniqueRationale & Benefit
Trace Detection Tandem Mass Spectrometry (LC-MS/MS) researchgate.netHigh sensitivity and specificity for quantification in complex environmental or biological samples.
Reaction Optimization In-situ FTIR/Raman Spectroscopy spectroscopyonline.comReal-time monitoring of species concentration to understand kinetics and control reaction endpoints.
Purity Analysis High-Performance Liquid Chromatography (HPLC)Separation and quantification of stereoisomers when coupled with a chiral stationary phase.
Structural Elucidation Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous confirmation of structure and stereochemistry of synthesized products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzyl 2,4-dibromobutanoate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via esterification of 2,4-dibromobutanoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, nucleophilic substitution of benzyl bromide with 2,4-dibromobutanoate salts may be explored. Reaction optimization should monitor temperature (60–80°C for esterification) and stoichiometric ratios to avoid side reactions like di-ester formation. Purity can be assessed via GC or HPLC, as seen in purity specifications for related brominated esters (e.g., >92.0% GC for Benzyl 3-bromopropyl ether) .

Q. How can researchers effectively purify this compound, and what analytical techniques validate its structural integrity?

  • Methodology : Column chromatography using silica gel with hexane/ethyl acetate gradients is recommended. Confirm purity via:

  • ¹H/¹³C NMR : To verify ester carbonyl signals (~170 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).
  • IR Spectroscopy : Confirm C=O stretch (~1740 cm⁻¹) and C-Br stretches (500–600 cm⁻¹).
  • GC-MS : Compare retention times and fragmentation patterns with standards, as used for >95.0% HLC purity in fluorinated aldehydes .

Q. What are the critical storage conditions for maintaining the stability of this compound?

  • Methodology : Store at 4°C in amber vials under inert atmosphere (argon/nitrogen) to prevent hydrolysis or photodegradation. Similar brominated esters (e.g., tert-Butyl 2,4-dibromobutanoate) require refrigeration to mitigate decomposition . Monitor stability via periodic NMR or TLC analysis.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dibromo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The 2,4-dibromo configuration creates steric hindrance, potentially favoring selective substitution at the less hindered position. Investigate Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids, as demonstrated for benzyloxy-substituted boronic esters (e.g., 2-Benzyloxy-4-fluorophenylboronic acid) . Kinetic studies via in situ ¹H NMR can track regioselectivity.

Q. What mechanistic insights explain the compound’s behavior under basic or nucleophilic conditions?

  • Methodology : Under basic conditions (e.g., K₂CO₃/MeOH), the ester may undergo hydrolysis to 2,4-dibromobutanoic acid. Nucleophilic attack at the β-bromo position could lead to elimination products (e.g., α,β-unsaturated esters). Compare with reactivity trends in Benzyl 2-bromoacetate, where bromine’s electrophilicity drives SN2 pathways . Use DFT calculations to model transition states and predict dominant pathways.

Q. Can this compound serve as a precursor for synthesizing chiral intermediates, and what strategies ensure enantiomeric purity?

  • Methodology : The dibromo moiety allows asymmetric reduction (e.g., using NaBH₄ with chiral ligands) to generate chiral diols. Alternatively, kinetic resolution via lipase-catalyzed hydrolysis of the ester group could isolate enantiomers. Validate enantiopurity via chiral HPLC or polarimetry, as applied to deuterated benzyl esters (e.g., Benzyl benzoate-d12) .

Q. How does the compound’s stability vary under oxidative or thermal stress, and what degradation products form?

  • Methodology : Conduct accelerated stability studies at elevated temperatures (40–60°C) and oxidative conditions (H₂O₂, UV light). Analyze degradation products via LC-MS or GC-MS. For comparison, Benzyl cinnamate derivatives show thermal stability up to 195°C, but brominated analogs may degrade earlier due to C-Br bond lability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.